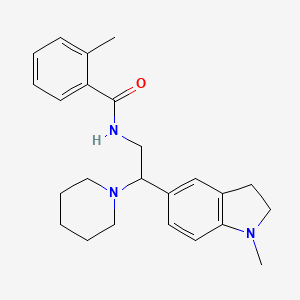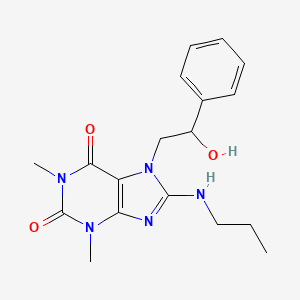
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bronchodilation and Antiallergic Properties
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, due to its structural similarity with known compounds, might share properties beneficial in treating respiratory conditions. Research indicates that compounds like aminophylline and salbutamol, which are structurally related to purines, have been effective in treating conditions such as chronic obstructive pulmonary disease (COPD) by acting as bronchodilators. Aminophylline, for instance, works by increasing cyclic adenosine monophosphate (cAMP) via phosphodiesterase (PDE) inhibition, leading to bronchodilation and vasodilation. Similarly, salbutamol promotes bronchodilation through beta-2 receptor stimulation. These mechanisms suggest that related compounds could offer significant therapeutic benefits in respiratory therapy by mitigating symptoms through similar pathways (S. Meena, 2019).
Metabolism and Excretion in Human Health
Another aspect of scientific research applications for such compounds involves studying their metabolism and excretion in humans. The metabolism of related compounds, like 7-hydroxycitronellal, has been extensively studied to understand the potential for biomonitoring and assessing exposure levels. Research into the metabolites of these compounds, including their excretion kinetics after oral or dermal dosage, provides crucial insights into human health and safety, especially for substances used in cosmetics and hygiene products. This research aids in the development of methods suitable for evaluating general population exposure levels, thus ensuring safety and minimizing risks associated with chemical exposure (M. Stoeckelhuber et al., 2017).
Neuroprotective Potential in Neurodegenerative Diseases
Compounds with a purine structure, such as caffeine and its derivatives, have shown neuroprotective effects against neurodegenerative diseases like Parkinson's disease. These effects are primarily attributed to the antagonism of A2A adenosine receptors, which has been linked to the attenuation of dopaminergic deficits characteristic of Parkinson's disease. The role of A2A antagonists, highlighted by studies on caffeine and similar compounds, points towards the potential use of structurally related purines in developing treatments aimed at neuroprotection and mitigating the progression of neurodegenerative diseases (J. Chen et al., 2001).
Propriétés
IUPAC Name |
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-10-19-17-20-15-14(16(25)22(3)18(26)21(15)2)23(17)11-13(24)12-8-6-5-7-9-12/h5-9,13,24H,4,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTHPIBYLKDRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(C3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


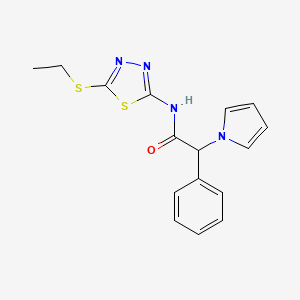

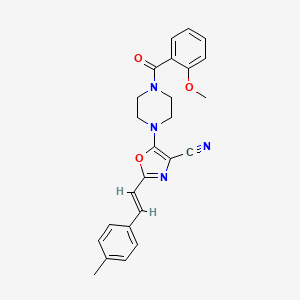

![ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2772356.png)
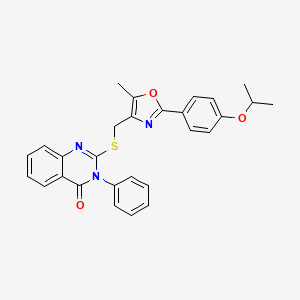
![4-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2772360.png)
![6-Methyl-2-{[(3-phenoxypropyl)amino]methyl}quinolin-4-OL](/img/structure/B2772362.png)
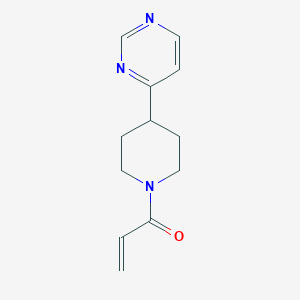
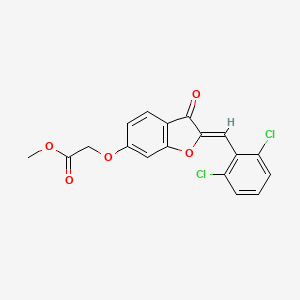

![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)
